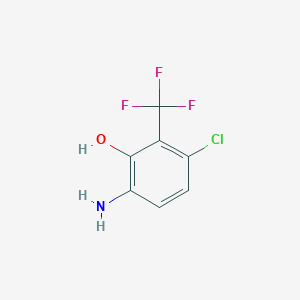
6-Amino-3-chloro-2-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-chloro-2-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-chloro-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nitration of 3-chloro-2-(trifluoromethyl)phenol followed by reduction to introduce the amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-chloro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted phenols, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Amino-3-chloro-2-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which 6-Amino-3-chloro-2-(trifluoromethyl)phenol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)phenol
- 3-Amino-2-(trifluoromethyl)phenol
- 6-Amino-2-(trifluoromethyl)phenol
Uniqueness
6-Amino-3-chloro-2-(trifluoromethyl)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a chloro group on the same benzene ring, along with the trifluoromethyl group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H5ClF3NO |
|---|---|
Peso molecular |
211.57 g/mol |
Nombre IUPAC |
6-amino-3-chloro-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2,13H,12H2 |
Clave InChI |
RDSNOHVTQKVKFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




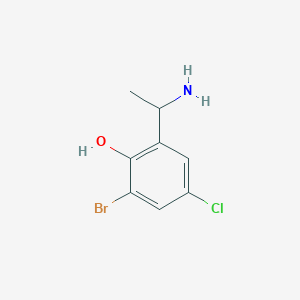
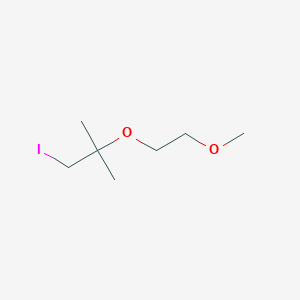


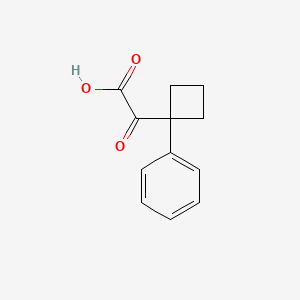


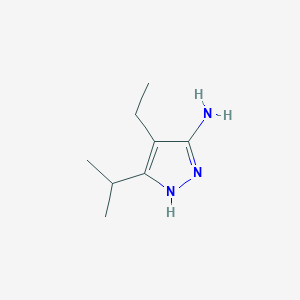

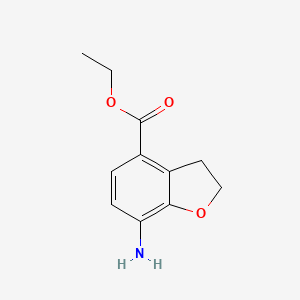
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)

